4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that features a piperazine ring substituted with a pyrazole moiety and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment to Piperazine: The pyrazole derivative is then reacted with a piperazine compound. This step often involves nucleophilic substitution reactions where the pyrazole acts as a nucleophile.
Introduction of the Fluorophenyl Group: The final step involves the acylation of the piperazine nitrogen with a 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are critical for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
This compound is of interest in medicinal chemistry for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide: Lacks the fluorophenyl group, which may alter its biological activity and chemical properties.
N-(4-fluorophenyl)piperazine-1-carboxamide: Does not contain the pyrazole moiety, potentially affecting its binding affinity and specificity.
4-(2-(1H-pyrazol-1-yl)ethyl)-N-phenylpiperazine-1-carboxamide: Similar structure but without the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
The presence of both the pyrazole and fluorophenyl groups in 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c17-14-2-4-15(5-3-14)19-16(23)21-11-8-20(9-12-21)10-13-22-7-1-6-18-22/h1-7H,8-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOKJTMEXKBALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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